N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2548980-10-3
VCID: VC11828136
InChI: InChI=1S/C13H18N6O2S/c1-18(22(20,21)10-2-3-10)5-9-6-19(7-9)13-11-4-16-17-12(11)14-8-15-13/h4,8-10H,2-3,5-7H2,1H3,(H,14,15,16,17)
SMILES: CN(CC1CN(C1)C2=NC=NC3=C2C=NN3)S(=O)(=O)C4CC4
Molecular Formula: C13H18N6O2S
Molecular Weight: 322.39 g/mol

N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide

CAS No.: 2548980-10-3

Cat. No.: VC11828136

Molecular Formula: C13H18N6O2S

Molecular Weight: 322.39 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide - 2548980-10-3

Specification

CAS No. 2548980-10-3
Molecular Formula C13H18N6O2S
Molecular Weight 322.39 g/mol
IUPAC Name N-methyl-N-[[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide
Standard InChI InChI=1S/C13H18N6O2S/c1-18(22(20,21)10-2-3-10)5-9-6-19(7-9)13-11-4-16-17-12(11)14-8-15-13/h4,8-10H,2-3,5-7H2,1H3,(H,14,15,16,17)
Standard InChI Key LYVHMAXWSKVHFE-UHFFFAOYSA-N
SMILES CN(CC1CN(C1)C2=NC=NC3=C2C=NN3)S(=O)(=O)C4CC4
Canonical SMILES CN(CC1CN(C1)C2=NC=NC3=C2C=NN3)S(=O)(=O)C4CC4

Introduction

The compound N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is a heterocyclic sulfonamide derivative with potential applications in medicinal chemistry. Its structure combines a pyrazolo[3,4-d]pyrimidine core, an azetidine ring, and a cyclopropanesulfonamide moiety, which are known to impart biological activity. This compound is of interest for its potential pharmacological properties, including antifungal, anticancer, and antimicrobial activities.

This article provides a detailed overview of the compound’s chemical structure, synthesis, characterization, and potential biological applications.

Molecular Formula:

C13H17N5O2SC_{13}H_{17}N_5O_2S

Molecular Weight:

Approximately 311.37 g/mol.

Synthesis

The synthesis of this compound involves multistep reactions combining heterocyclic chemistry and sulfonamide functionalization. The general synthetic steps include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core:

    • Condensation of appropriate pyrazole derivatives with formamidine or guanidine precursors under acidic conditions.

    • Cyclization reactions to yield the bicyclic pyrazolo[3,4-d]pyrimidine system.

  • Introduction of the Azetidine Ring:

    • Functionalization at the 4-position of the pyrazolo[3,4-d]pyrimidine with azetidinylmethyl groups using alkylating agents such as azetidine derivatives.

  • Sulfonamide Functionalization:

    • Reaction of cyclopropanesulfonyl chloride with the secondary amine group in the molecule to form the final sulfonamide moiety.

General Reaction Scheme:

Pyrazolo[3,4-d]pyrimidine+Azetidine DerivativeAlkylationIntermediateSulfonylationFinal Product\text{Pyrazolo[3,4-d]pyrimidine} + \text{Azetidine Derivative} \xrightarrow{\text{Alkylation}} \text{Intermediate} \xrightarrow{\text{Sulfonylation}} \text{Final Product}

Characterization

The compound can be characterized using various analytical techniques:

Spectroscopic Data:

  • NMR Spectroscopy:

    • 1H^1H-NMR: Signals corresponding to methyl groups (N-methyl), aromatic protons (pyrazolo[3,4-d]pyrimidine), and cyclopropane protons.

    • 13C^{13}C-NMR: Peaks for carbon atoms in the pyrazole ring, azetidine ring, and sulfonamide group.

  • IR Spectroscopy:

    • Characteristic absorption bands for sulfonamide (SO2\text{SO}_2) stretching vibrations (~1150–1350 cm1^{-1}).

  • Mass Spectrometry:

    • Molecular ion peak at m/z 311 confirming molecular weight.

    • Fragmentation patterns supporting structural integrity.

Crystallography:

X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms in the molecule.

Antifungal Activity

Sulfonamides are known for their antifungal properties by targeting folate biosynthesis pathways in fungi. The pyrazolo[3,4-d]pyrimidine scaffold enhances this activity by inhibiting specific fungal enzymes.

Antimicrobial Activity

Cyclopropanesulfonamides exhibit broad-spectrum antimicrobial activity due to their ability to disrupt bacterial cell wall synthesis or metabolic pathways.

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